molecular formula C13H5F5O2 B12851619 2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde

2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B12851619
M. Wt: 288.17 g/mol
InChI Key: PXGHCMQPZUYQCL-UHFFFAOYSA-N
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Description

2’,3’,4’,5’,6’-Pentafluoro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde is a fluorinated biphenyl derivative. This compound is characterized by the presence of five fluorine atoms, a hydroxyl group, and an aldehyde group on the biphenyl structure. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’,4’,5’,6’-Pentafluoro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Halogenation: Introduction of fluorine atoms to the biphenyl structure.

    Hydroxylation: Addition of a hydroxyl group to the biphenyl ring.

    Formylation: Introduction of the aldehyde group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2’,3’,4’,5’,6’-Pentafluoro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the aldehyde group to a primary alcohol.

    Substitution: Replacement of the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic reagents such as amines or thiols.

Major Products

    Oxidation: Formation of 2’,3’,4’,5’,6’-Pentafluoro-4-oxo[1,1’-biphenyl]-3-carbaldehyde.

    Reduction: Formation of 2’,3’,4’,5’,6’-Pentafluoro-4-hydroxy[1,1’-biphenyl]-3-methanol.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2’,3’,4’,5’,6’-Pentafluoro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2’,3’,4’,5’,6’-Pentafluoro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its lipophilicity, allowing it to easily penetrate cell membranes. The hydroxyl and aldehyde groups can form hydrogen bonds with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,3’,4’,5’,6’-Pentafluoro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde is unique due to the combination of its functional groups

Properties

Molecular Formula

C13H5F5O2

Molecular Weight

288.17 g/mol

IUPAC Name

2-hydroxy-5-(2,3,4,5,6-pentafluorophenyl)benzaldehyde

InChI

InChI=1S/C13H5F5O2/c14-9-8(10(15)12(17)13(18)11(9)16)5-1-2-7(20)6(3-5)4-19/h1-4,20H

InChI Key

PXGHCMQPZUYQCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=C(C(=C2F)F)F)F)F)C=O)O

Origin of Product

United States

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